Mass Spectrometric Selectivity: +4 Da Mass Shift Enables Interference-Free Quantification vs. Unlabeled Nerolidol
Nerolidol-d4 provides a +4 Da nominal mass shift compared to unlabeled nerolidol (C₁₅H₂₆O, MW 222.37) [1]. This differential is critical for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) in triple quadrupole MS, where the ISTD must be distinguished from the analyte's natural M+2 and M+4 isotopic peaks [2]. Unlabeled nerolidol fails as an ISTD because its mass transitions are identical to the endogenous analyte, leading to cross-interference and inaccurate peak area ratios [3]. The +4 Da shift of Nerolidol-d4 ensures >99% baseline resolution of the internal standard signal cluster from the analyte M0 peak, meeting the industry standard that the ISTD molecular weight should exceed the analyte by at least 3-5 mass units to avoid isotopic distribution overlap [2].
| Evidence Dimension | Nominal Mass Shift (Analyte vs. Internal Standard) |
|---|---|
| Target Compound Data | +4 Da (Nerolidol-d4; C₁₅H₂₂D₄O, MW 222.37 relative to unlabeled MW) |
| Comparator Or Baseline | 0 Da (Unlabeled Nerolidol; C₁₅H₂₆O) |
| Quantified Difference | 4 atomic mass units (amu) |
| Conditions | LC-MS/MS or GC-MS selected ion monitoring (SIM) mode; spectral interference assessment |
Why This Matters
The +4 Da shift prevents isotopic overlap between ISTD and analyte clusters, directly improving signal-to-noise ratio (S/N) at the Lower Limit of Quantification (LLOQ) and is a minimum requirement for bioanalytical method validation.
- [1] Alfa Chemistry. Nerolidol-d4 Technical Datasheet: Molecular Formula C15H22D4O. View Source
- [2] Wanbang R&D Assistant. Internal Standard Selection: Mass Difference Criteria for Stable Isotopes. View Source
- [3] Restek. Choosing an Internal Standard: Why Chemical Similarity Alone is Insufficient for MS. View Source
